molecular formula C8H7BrFN3 B13476754 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B13476754
M. Wt: 244.06 g/mol
InChI Key: CFJBYTLGCVMZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-nitroaniline with bromine and methylating agents under controlled conditions to form the desired benzodiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, fluorination, and cyclization, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

  • **Oxid

Properties

Molecular Formula

C8H7BrFN3

Molecular Weight

244.06 g/mol

IUPAC Name

6-bromo-4-fluoro-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C8H7BrFN3/c1-13-6-3-4(9)2-5(10)7(6)12-8(13)11/h2-3H,1H3,(H2,11,12)

InChI Key

CFJBYTLGCVMZRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Br)F)N=C1N

Origin of Product

United States

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